5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole
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Overview
Description
5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with phenyl and phenylethylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole typically involves the reaction of appropriate aldehydes, benzil, and ammonium acetate under microwave-assisted conditions. A Schiff’s base complex nickel catalyst (Ni-C) can be used to facilitate this one-pot synthesis, yielding the desired imidazole in excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Brominated imidazole derivatives.
Scientific Research Applications
5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the phenyl and phenylethylsulfanyl groups can interact with biological membranes, affecting cell permeability and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazole
- 4,5-Diphenylimidazole
- 2-Phenylethylimidazole
Uniqueness
5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole is unique due to the presence of both phenyl and phenylethylsulfanyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
CAS No. |
89446-85-5 |
---|---|
Molecular Formula |
C17H18N2S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
5-phenyl-2-(2-phenylethylsulfanyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C17H18N2S/c1-3-7-14(8-4-1)11-12-20-17-18-13-16(19-17)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,18,19) |
InChI Key |
KIGYQLSQQVSDTA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=N1)SCCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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